molecular formula C11H8BrClN2S B1481129 4-(5-Bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine CAS No. 2098123-56-7

4-(5-Bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine

Cat. No. B1481129
CAS RN: 2098123-56-7
M. Wt: 315.62 g/mol
InChI Key: GXIRKIGWJVPQAW-UHFFFAOYSA-N
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Description

Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing a thiophene ring are known for their interesting electronic properties . Bromine atoms are often added to increase reactivity . The presence of a pyrimidine ring (a six-membered ring with two nitrogen atoms) could also contribute to the compound’s properties .


Molecular Structure Analysis

The molecular structure of a compound like “4-(5-Bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine” would likely be determined using techniques such as X-ray crystallography . This allows for the determination of the positions of atoms within a molecule and the lengths and angles of the chemical bonds .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar structures are often involved in oxidative cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would likely be determined using a variety of analytical techniques . These could include melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Synthesis and Chemical Properties

The combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen (SNH) reactions presents a versatile method for synthesizing pyrimidines bearing thiophene fragments. This approach leverages commercially available 5-bromopyrimidine, enabling the synthesis of 4-(thiophen-2-yl)- and 5-(thiophen-2-yl)-substituted pyrimidines. The structures of intermediate σH-adducts and thiophene-pyrimidine dyads were established using X-ray crystallography, highlighting the method's efficacy in constructing complex heterocyclic systems (Verbitskiy et al., 2012).

Antiviral Activity

Research on 2,4-diamino-6-substituted pyrimidines has shown potential antiviral activities. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives demonstrated marked inhibition of retrovirus replication in cell culture, indicating potential applications in antiviral therapy. However, the effectiveness varied significantly among derivatives, suggesting the need for further optimization and study of structural activity relationships (Hocková et al., 2003).

Biological Activity of Cyclopropanecarboxyl Derivatives

The exploration of cyclopropanecarboxylic acid derivatives, including those incorporating pyrimidine structures, has revealed significant herbicidal and fungicidal activities. These findings underscore the potential of such compounds in agricultural applications, offering a new avenue for the development of more effective and selective agrochemicals (Tian et al., 2009).

Anticancer and Antimicrobial Applications

A study synthesized a Schiff base involving 5-bromothiophene and evaluated its spectral, antimicrobial, and anticancer activities. The compound demonstrated effective cytotoxic activity against the A549 cell line, suggesting potential therapeutic applications in cancer treatment. Moreover, its antimicrobial efficacy points to possible use in treating infections (S. M et al., 2022).

Antimicrobial and Antifungal Evaluation

The synthesis of 5-bromothiophene-based dihydropyrimidinones and their evaluation for antimicrobial and antifungal properties highlighted some compounds' significant activities. These findings indicate the potential of such molecules in developing new antimicrobial agents, which could be critical in addressing the growing concern of antibiotic resistance (Sharma et al., 2022).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand the potential risks and appropriate handling procedures .

properties

IUPAC Name

4-(5-bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2S/c12-9-4-3-8(16-9)7-5-10(13)15-11(14-7)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIRKIGWJVPQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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